2-Methyl-2-(3-methylbutoxy)propan-1-ol
Description
2-Methyl-2-(3-methylbutoxy)propan-1-ol is a branched ether-alcohol with the molecular formula C₉H₂₀O₂. Its structure features a tertiary alcohol group (-OH) attached to a central carbon, which is further substituted with a 3-methylbutoxy group. This configuration confers unique physicochemical properties, including moderate hydrophobicity and stability, making it relevant in industrial applications such as solvents, surfactants, or intermediates in organic synthesis .
Properties
IUPAC Name |
2-methyl-2-(3-methylbutoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-8(2)5-6-11-9(3,4)7-10/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNODWDRCHBUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
a. [(Butoxymethylethoxy)methylethoxy]propan-1-ol
- Structural Relationship : Positional isomer of 2-Methyl-2-(3-methylbutoxy)propan-1-ol, differing in the arrangement of ether and hydroxyl groups.
- Physicochemical Properties : Exhibits nearly identical boiling points, densities, and solubility profiles due to similar molecular weight and functional groups.
- Applications : Used interchangeably in polymer synthesis and cosmetic formulations due to overlapping metabolic pathways and low toxicity .
b. PPG-3 Butyl Ether
- Structural Relationship : Shares the same molecular formula but differs in ether linkage positions.
- Key Similarity: Both compounds demonstrate comparable vapor pressure and octanol-water partition coefficients (logP ~2.5), indicating similar environmental persistence .
c. 2-Methylpropan-1-ol (Isobutanol)
Physicochemical Properties
Table 1: Comparison of Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | ~200 (estimated) | ~0.89 (estimated) | 160.26 |
| [(Butoxymethylethoxy)methylethoxy]propan-1-ol | 195–210 | 0.88–0.92 | 160.26 |
| 2-Methyl-3-buten-2-ol | 98–99 | 0.824 | 86.13 |
| 3-Methyl-2-buten-1-ol | 140 | 0.84 | 86.13 |
| 2-Methylpropan-1-ol | 108 | 0.802 | 74.12 |
Key Observations :
Reactivity and Chemical Behavior
- Reduction Reactions : Unlike primary alcohols (e.g., propan-1-ol), the tertiary alcohol group in this compound resists oxidation, limiting its use in reactions requiring aldehyde/ketone formation .
- Hydrophobic Interactions : The 3-methylbutoxy moiety enhances binding to hydrophobic pockets in proteins, similar to dihydroxyethyl lauramine oxide, as observed in alpha-glucosidase inhibition studies .
Analytical Differentiation
- Infrared Spectroscopy : The fingerprint region (500–1500 cm⁻¹) distinguishes this compound from isomers like [(butoxymethylethoxy)methylethoxy]propan-1-ol, despite identical functional group regions (~3200–3600 cm⁻¹ for -OH) .
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